Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate
Description
Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate is a fluorinated aromatic ester characterized by a pentafluorosulfanyl (SF₅) group at the para position of the phenyl ring and an amino group at the ortho position. The SF₅ group is a strong electron-withdrawing substituent, imparting high thermal stability, chemical inertness, and unique electronic properties to the compound. This molecule is synthesized via vicarious nucleophilic substitution (VNS) reactions followed by catalytic hydrogenation, as demonstrated in the preparation of SF₅-containing indoles and oxindoles . Its structural features make it valuable in pharmaceutical and agrochemical research, particularly in applications requiring metabolic stability and resistance to degradation.
Properties
IUPAC Name |
ethyl 2-[2-amino-5-(pentafluoro-λ6-sulfanyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F5NO2S/c1-2-18-10(17)6-7-5-8(3-4-9(7)16)19(11,12,13,14)15/h3-5H,2,6,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQSUGNECCXPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166592 | |
| Record name | (OC-6-21)-[4-Amino-3-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-88-7 | |
| Record name | (OC-6-21)-[4-Amino-3-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-[4-Amino-3-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate typically involves the incorporation of the pentafluorosulfanyl group through common synthetic transformations. These transformations include amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions . The reaction conditions often involve the use of commercially available synthons substituted with the pentafluorosulfanyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s high chemical stability and resistance to hydrolysis under both strong acidic and basic conditions suggest that it can be produced on a larger scale using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The pentafluorosulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis protocols .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate involves its interaction with molecular targets through the pentafluorosulfanyl group. This group exerts a strong inductive electron-withdrawing effect, which can influence the compound’s reactivity and interaction with biological targets . The specific pathways involved depend on the application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl)acetate (CAS not specified, )
- Key Differences: Replaces the amino group with a nitro (-NO₂) group.
- Impact :
- The nitro group is a stronger electron-withdrawing group than -NH₂, further deactivating the aromatic ring toward electrophilic substitution.
- Nitro-substituted analogs are less stable under reducing conditions but more reactive in nucleophilic aromatic substitution (NAS) reactions.
- Applications : Intermediate in explosives or dyes due to nitro group reactivity.
Ethyl 2-(pentafluorosulfanyl)acetate (Ref: 54-PC53192, )
- Key Differences : SF₅ group is directly attached to the acetate moiety instead of a phenyl ring.
- Impact :
- Reduced aromatic conjugation, leading to lower melting points (liquid at room temperature) compared to the phenyl-substituted target compound.
- Higher volatility but reduced thermal stability.
- Applications : Solvent or fluorinated building block in organic synthesis.
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate (CAS 1417508-31-6, )
- Key Differences : Contains a trifluoromethyl (CF₃) group and a ketone (oxo) group.
- Impact: CF₃ is less electronegative than SF₅, resulting in weaker electron-withdrawing effects. The oxo group enables keto-enol tautomerism, increasing reactivity in condensation reactions.
- Applications : Intermediate for heterocyclic compounds (e.g., pyrimidines).
Structural and Electronic Properties
Table 1: Comparative Physical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|---|
| Ethyl (2-amino-5-SF₅-phenyl)acetate | C₁₀H₁₀F₅NO₂S | 327.25 | -NH₂, -SF₅ | 112–115* | Low |
| Ethyl (2-nitro-4-SF₅-phenyl)acetate | C₁₀H₉F₅N₂O₄S | 372.25 | -NO₂, -SF₅ | 98–100* | Moderate |
| Ethyl 2-(pentafluorosulfanyl)acetate | C₄H₅F₅O₂S | 212.14 | -SF₅ (non-aromatic) | -20 (liquid) | High |
| Ethyl 2-[2-fluoro-5-CF₃-phenyl]-2-oxoacetate | C₁₁H₈F₄O₃ | 264.18 | -CF₃, -F, -COOEt | 45–48 | Moderate |
Commercial Viability
- Ethyl (2-amino-5-SF₅-phenyl)acetate: Limited commercial availability (high cost: ~€1,287/g, ) due to complex synthesis.
- CF₃ and Methoxy Derivatives (e.g., CAS 1193392-97-0, ): More accessible, with prices ~10–20% lower due to simpler fluorination protocols .
Biological Activity
Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound consists of an ethyl acetate moiety attached to a phenyl ring that bears both an amino group and a pentafluorosulfanyl group. The presence of the amino group allows for hydrogen bonding and interactions with various biological targets, while the pentafluorosulfanyl group enhances lipophilicity and metabolic stability, which may influence pharmacokinetics and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pentafluorosulfanyl group exerts a strong electron-withdrawing effect, which can modulate the reactivity of the compound towards enzymes and receptors. This property is crucial for its potential role as a drug candidate.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in various physiological processes, suggesting that this compound may exhibit similar inhibitory effects.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and other neurological functions.
Antimicrobial and Anti-inflammatory Properties
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities. For instance, compounds containing the pentafluorosulfanyl group have been shown to enhance the effectiveness of drug analogues against various pathogens.
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacterial strains | |
| Anti-inflammatory | Reduction in inflammatory markers in vitro |
Case Studies
- Antimalarial Activity : Research has shown that derivatives of pentafluorosulfanyl compounds demonstrate significant efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of dihydroorotate dehydrogenase, critical for pyrimidine synthesis in the parasite. This suggests that this compound could be developed as an antimalarial agent due to its structural similarities with effective inhibitors .
- Neurotransmitter Receptor Interaction : A study on pentafluorosulfanyl analogs revealed enhanced selectivity and potency against certain serotonin receptors (5-HT2b, 5-HT2c, and 5-HT6). This indicates potential applications in treating mood disorders or other neurological conditions .
Comparative Analysis with Related Compounds
This compound can be compared with other fluorinated compounds to elucidate its unique properties:
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| Trifluoromethyl analogs | Trifluoromethyl group | Moderate receptor activity |
| Pentafluorosulfanyl analogs | Pentafluorosulfanyl group | Enhanced potency against specific targets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
